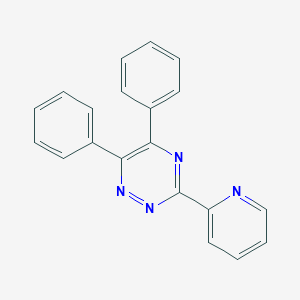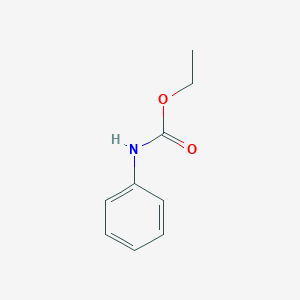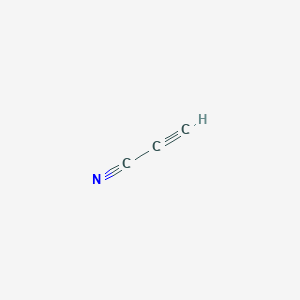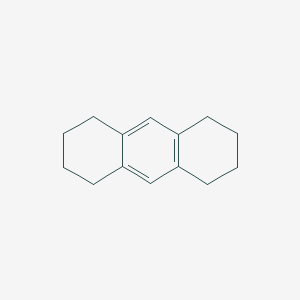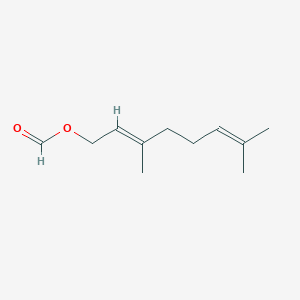
Geranylformiat
Übersicht
Beschreibung
Synthesis Analysis
Geranyl formate is synthesized through specific chemical reactions involving isoprenoids. The synthesis process of geranyl acetate, closely related to geranyl formate, has been explored by Chulalaksananukul, Condoret, and Combes (1992), revealing insights into the synthesis mechanisms of similar compounds (Chulalaksananukul et al., 1992).
Molecular Structure Analysis
The molecular structure of geranyl formate and related compounds like geranylgeranyl diphosphate has been studied in-depth. Kloer et al. (2006) provided insights into the crystal structure of geranylgeranyl diphosphate synthase, which aids in understanding the structure of geranyl formate (Kloer et al., 2006).
Chemical Reactions and Properties
Geranyl formate's chemical reactions and properties are closely linked to its structure. The study by Krishna, Srivastava, and Mahadane (1967) on the electric dipole moments of geranyl formate in benzene solution provides valuable insights into its chemical properties (Krishna et al., 1967).
Physical Properties Analysis
The physical properties of geranyl formate, such as its dipole moments and configuration, have been explored in various studies. Notably, the work by Krishna et al. (1967) sheds light on its physical characteristics in different environments (Krishna et al., 1967).
Chemical Properties Analysis
The chemical properties of geranyl formate are determined by its molecular structure and reaction mechanisms. Studies like those by Chulalaksananukul et al. (1992) and Kloer et al. (2006) provide a comprehensive understanding of these properties (Chulalaksananukul et al., 1992); (Kloer et al., 2006).
Wissenschaftliche Forschungsanwendungen
Parfümerie und Kosmetik
Geranylformiat ist ein Schlüsselbestandteil des ätherischen Öls von Pflanzen der Familie Geraniaceae, die als hoch angesehene aromatische und medizinische mehrjährige verzweigte Kräuter gelten . Das ätherische Öl, das eine komplexe Mischung aus flüchtigen Phytochemikalien wie Terpenen, Estern, Aldehyden, Alkoholen, Ketonen und Phenolen enthält, ist in der Parfüm- und Kosmetikindustrie sehr nützlich .
Aromatherapie
Das ätherische Öl von Pflanzen der Familie Geraniaceae, das this compound enthält, wird in der Aromatherapie verwendet . Es ist bekannt, dass es die Durchblutung verbessert, Verstopfungen behandelt, das Lymphsystem reinigt und das Immunsystem stärkt .
Pharmazeutika
This compound hat mehrere pharmakologische Eigenschaften. Es ist bekannt, dass es antifungale, entzündungshemmende, krebshemmende, Antidepressiva, antibakterielle, antioxidative, antiseptische, antidysenterische und antidiabetische Eigenschaften hat . Es ist auch wirksam bei der Bekämpfung von Nervosität, Verstopfung, Schlaflosigkeit, Angstzuständen und Bluthochdruck .
Lebensmittelindustrie
This compound wird aufgrund seines angenehmen Dufts in der Lebensmittelindustrie verwendet . Es wird auch als Aromastoff verwendet .
Forschung und Entwicklung
This compound wird in Forschung und Entwicklung eingesetzt, insbesondere im Bereich der synthetischen Biologie . Zum Beispiel wird Geranylpyrophosphat (GPP), ein Monoterpen-Vorläufermolekül, durch die Wirkung des Geranylpyrophosphat-Synthase-Enzyms (GPPS) synthetisiert
Safety and Hazards
Geranyl formate has low toxicity by ingestion and skin contact . It is a human skin irritant and an experimental eye irritant . It is a combustible liquid and when heated to decomposition, it emits acrid smoke and irritating fumes . Safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Wirkmechanismus
Target of Action
Geranyl formate is a naturally occurring ester found in various essential oils It’s known that geranyl formate and similar compounds interact with a variety of cellular targets, including enzymes and receptors, to exert their biological effects .
Mode of Action
It’s known that geranyl formate, like other terpenes, can interact with cellular targets to modulate their function . This can lead to changes in cellular processes and responses. More research is needed to fully understand the specific interactions of geranyl formate with its targets.
Biochemical Pathways
Geranyl formate is a derivative of geraniol, a monoterpenoid alcohol . Geraniol is involved in the biosynthesis of several important biochemical compounds . It’s converted into geranyl pyrophosphate, a key intermediate in the biosynthesis of terpenes . Geranyl formate may also be involved in similar biochemical pathways, but more research is needed to confirm this.
Result of Action
Geranyl formate and similar compounds are known to have various biological activities, including antioxidant and anti-inflammatory properties . More research is needed to fully understand the specific effects of geranyl formate’s action.
Action Environment
The action, efficacy, and stability of geranyl formate can be influenced by various environmental factors. For example, the presence of other compounds can affect the solubility and bioavailability of geranyl formate. Additionally, factors such as temperature, pH, and light exposure can influence the stability of geranyl formate . More research is needed to fully understand how environmental factors influence the action of geranyl formate.
Eigenschaften
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMZVFJYMPNUCT-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC=O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047614 | |
| Record name | Geranyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colorless to pale yellow liquid/fresh, leafy, rose-like odour | |
| Record name | Geranyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 3 ml 80% alcohol (in ethanol) | |
| Record name | Geranyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.906-0.920 | |
| Record name | Geranyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
105-86-2 | |
| Record name | Geranyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-formate, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Geranyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72O586X6ZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the reported antifungal properties of geranyl formate?
A1: Geranyl formate exhibits fungicidal activity against Candida albicans and Cryptococcus neoformans, fungi associated with candidiasis and cryptococcosis, respectively. [] This antifungal activity appears to be temperature-independent, suggesting a mechanism other than membrane disruption or cell division inhibition. []
Q2: Has geranyl formate demonstrated any insecticidal properties?
A2: Yes, geranyl formate shows larvicidal activity against Aedes aegypti mosquitoes. [] Its LD50 value against one-day-old larvae was determined to be 58.5 ppm. []
Q3: Can geranyl formate act as a pheromone?
A3: Research indicates that geranyl formate functions as an aggregation pheromone for both the American house dust mite (Dermatophagoides farinae) and the European house dust mite (Dermatophagoides pteronyssinus). [] This discovery holds potential for developing novel house dust mite control strategies.
Q4: Does geranyl formate play a role in plant-insect interactions?
A4: Studies suggest that geranyl formate, emitted by apple trees, plays a role in the olfactory system of the apple buprestid beetle (Agrilus mali). [] The beetle's odorant binding protein 8 (AmalOBP8) demonstrates a strong binding affinity for geranyl formate. [] This interaction likely contributes to the beetle's ability to locate host plants.
Q5: What is the molecular formula and weight of geranyl formate?
A5: Geranyl formate has the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol.
Q6: How is geranyl formate typically analyzed?
A6: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to identify and quantify geranyl formate in various matrices, including essential oils and plant extracts. [, , , ]
Q7: How does the extraction method influence the analysis of geranyl formate?
A7: Headspace-solid phase microextraction (HS-SPME) and conventional steam distillation (SD) can yield different geranyl formate concentrations in hop samples. [] This difference highlights the importance of selecting an appropriate extraction method based on the sample matrix and research objectives.
Q8: Are there any alternative extraction methods for geranyl formate?
A8: Yes, hydrodistillation is another common method used for extracting geranyl formate, particularly from plant materials like rose-scented geranium. [, , ]
Q9: What factors can influence the geranyl formate content in plants?
A9: Several factors influence the concentration of geranyl formate in plants. These include:
- Cultivar: Different cultivars of the same plant species can exhibit variations in their essential oil profiles, including geranyl formate content. For instance, rose-scented geranium cultivars like 'Bourbon', 'China', 'Egypt', 'Rober's Lemon Rose', and 'Frensham' show varying geranyl formate concentrations. []
- Season/Harvesting time: Seasonal variations and harvesting time can significantly impact essential oil composition, including geranyl formate levels. [, , ]
- Growth stage/Leaf age: Essential oil yield and composition, including geranyl formate content, change with leaf ontogeny in rose-scented geranium. [, ] Younger leaves tend to have higher concentrations of geranyl formate. []
- Environmental factors: Factors like soil sodicity, drought stress, and the presence of weeds can influence geranyl formate content in plants like rose-scented geranium. [, , ]
- Genetic factors: Polyploid seedlings of rose-scented geranium have been shown to have higher geranyl formate content compared to cutting seedlings, suggesting a genetic influence on its production. []
Q10: How does storage impact geranyl formate stability in essential oils?
A10: Improper storage conditions, particularly the presence of water, can lead to a significant decrease in geranyl formate content in rose-scented geranium oil over time. [] Proper storage, including drying over anhydrous sodium sulfate and using airtight containers, helps maintain geranyl formate levels. []
Q11: Can geranyl formate be chemically synthesized?
A11: Yes, geranyl formate can be synthesized chemically, as demonstrated by its use in Y-tube assays to assess its pheromone activity in house dust mites. []
Q12: Does geranyl formate have applications in materials science?
A12: Research highlights the potential of geranyl formate as an environmentally friendly shrinking agent for waste-expanded polystyrene (EPS). [] Its linear structure grants it superior dissolving power compared to some cyclic monoterpenes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



